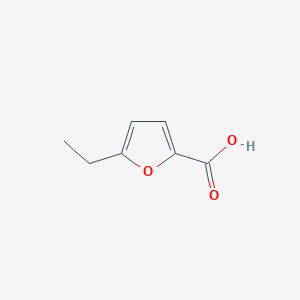

5-Ethylfuran-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61871. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-2-5-3-4-6(10-5)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFZPUOIORLHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289543 | |

| Record name | 5-ethyl-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56311-37-6 | |

| Record name | 56311-37-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-ethyl-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethylfuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 5-ethylfuran-2-carboxylic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Ethylfuran-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for this compound, a valuable heterocyclic compound for research and development in pharmaceuticals and materials science. We present a logical, multi-step synthesis beginning from readily available furan, proceeding through key intermediates such as 2-acetylfuran and 2-ethylfuran. The causality behind the selection of each reaction, including Friedel-Crafts acylation, Wolff-Kishner reduction, Vilsmeier-Haack formylation, and subsequent oxidation, is discussed in detail. Furthermore, this guide outlines a complete workflow for the structural and purity characterization of the final product using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, field-tested protocols are provided for each synthetic and analytical step, ensuring a self-validating and reproducible process for researchers, scientists, and drug development professionals.

Introduction

Furan-based compounds are pivotal building blocks in organic synthesis, largely due to their prevalence in bioactive molecules and their potential as sustainable precursors for polymers.[1][2] this compound is a disubstituted furan derivative of significant interest, combining the structural features of an aromatic carboxylic acid with an alkyl-substituted heterocyclic core. Understanding its synthesis and characterization is crucial for its application as a versatile intermediate.

Chemical Identity and Properties

This compound is a solid at room temperature with the following key identifiers and computed properties.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Molecular Formula | C₇H₈O₃ | PubChem[3] |

| Molecular Weight | 140.14 g/mol | PubChem[3][4] |

| CAS Number | 56311-37-6 | PubChem[3] |

| Canonical SMILES | CCC1=CC=C(O1)C(=O)O | PubChem[3] |

| InChIKey | YIFZPUOIORLHGC-UHFFFAOYSA-N | PubChem[3][4] |

Significance and Potential Applications

Substituted furan-2-carboxylic acids are foundational structures for a variety of applications. They serve as bioisosteric replacements for phenyl rings in drug design, potentially improving metabolic stability and pharmacokinetic profiles.[5] Furthermore, furan-2,5-dicarboxylic acid (FDCA), a related compound, is a well-known bio-based monomer used to produce polyethylene furanoate (PEF), a promising sustainable alternative to petroleum-derived PET.[2][6] The synthesis of derivatives like this compound expands the library of available furan-based monomers, enabling the development of novel polymers with tailored properties.

Strategic Approach to Synthesis

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic analysis of this compound suggests a pathway built upon the sequential functionalization of the furan ring. The furan ring is highly susceptible to polymerization under strong acidic conditions, a critical consideration when selecting reactions.[7] Our proposed synthesis is a four-step sequence designed to control regioselectivity and maintain the integrity of the furan core:

-

Friedel-Crafts Acylation: Introduction of an acetyl group at the highly reactive 2-position of furan. Acylation is favored over alkylation as it is less prone to polysubstitution and the deactivating nature of the resulting ketone protects the ring from further reaction.[8][9]

-

Ketone Reduction: Conversion of the 2-acetyl group to a 2-ethyl group. A Wolff-Kishner reduction is selected due to its basic conditions, which are compatible with the acid-sensitive furan ring.

-

Vilsmeier-Haack Formylation: Introduction of a formyl group at the 5-position. The 2-ethyl group is an ortho-, para-director (or in furan terms, directs to the adjacent and opposite positions), making the 5-position electronically rich and the primary site for this electrophilic substitution.

-

Oxidation: Conversion of the 5-formyl group to the target carboxylic acid. This is a standard transformation for which numerous reliable methods exist.[2][10]

Overview of the Synthetic Workflow

The chosen pathway provides a controlled and logical progression from a simple starting material to the final, multifunctionalized product. Each step utilizes well-established and high-yielding reactions, ensuring a practical and efficient synthesis.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step I: Synthesis of 2-Acetylfuran via Friedel-Crafts Acylation

The acylation of furan requires a mild catalyst to prevent polymerization. Phosphoric acid is an effective choice for this transformation.[11][12]

-

Materials: Furan (1.0 mol, 68.1 g), acetic anhydride (1.1 mol, 112.3 g, 104 mL), 85% phosphoric acid (0.1 mol, ~6.7 mL).

-

Procedure:

-

To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add acetic anhydride and 85% phosphoric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add furan dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours. The reaction progress can be monitored by TLC (Hexane:Ethyl Acetate 4:1).

-

Carefully pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes to hydrolyze excess acetic anhydride.

-

Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 150 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 2-acetylfuran as a low-melting solid.[11][13]

-

Step II: Synthesis of 2-Ethylfuran via Wolff-Kishner Reduction

This classic reduction uses basic conditions, which are ideal for the acid-sensitive furan substrate.

-

Materials: 2-Acetylfuran (1.0 mol, 110.1 g), hydrazine hydrate (2.0 mol, 100.1 g, ~97 mL), potassium hydroxide (4.0 mol, 224.4 g), ethylene glycol (500 mL).

-

Procedure:

-

In a large round-bottom flask fitted with a reflux condenser, combine 2-acetylfuran, hydrazine hydrate, and ethylene glycol.

-

Heat the mixture to 100-120 °C for 1 hour.

-

Carefully add potassium hydroxide pellets portion-wise to the hot solution. Vigorous gas evolution (N₂) will occur.

-

Once the KOH has dissolved, increase the temperature to 190-200 °C, allowing water and excess hydrazine to distill off.

-

Maintain the reflux at this temperature for 4-6 hours until gas evolution ceases.

-

Cool the reaction mixture to room temperature and dilute with 1 L of water.

-

Extract the product with pentane or diethyl ether (3 x 200 mL).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent by distillation at atmospheric pressure. The resulting 2-ethylfuran can be further purified by distillation if necessary.

-

Step III: Synthesis of 5-Ethyl-2-furaldehyde via Vilsmeier-Haack Formylation

This reaction introduces a formyl group regioselectively at the 5-position of the 2-substituted furan ring.

-

Materials: 2-Ethylfuran (1.0 mol, 96.1 g), phosphorus oxychloride (POCl₃) (1.2 mol, 184.0 g, 111 mL), N,N-dimethylformamide (DMF) (1.5 mol, 109.6 g, 116 mL).

-

Procedure:

-

In a flask cooled in an ice-salt bath, add DMF.

-

Slowly add POCl₃ dropwise with vigorous stirring, keeping the temperature below 10 °C to form the Vilsmeier reagent. Stir for 30 minutes after addition.

-

Add 2-ethylfuran dropwise to the Vilsmeier reagent, maintaining the temperature below 20 °C.

-

After addition, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours.

-

Cool the reaction mixture and pour it slowly onto a large volume of crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is ~7.

-

Extract the product with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 5-ethyl-2-furaldehyde by vacuum distillation.

-

Step IV: Synthesis of this compound via Oxidation

Mild oxidation of the aldehyde yields the final carboxylic acid product. A Tollens' reagent (silver oxide) or a simple permanganate oxidation can be effective.

-

Materials: 5-Ethyl-2-furaldehyde (1.0 mol, 124.1 g), potassium permanganate (KMnO₄) (1.2 mol, 189.6 g), acetone (2 L), water.

-

Procedure:

-

Dissolve 5-ethyl-2-furaldehyde in acetone in a large flask equipped with a mechanical stirrer and cooled in an ice bath.

-

Prepare a solution of KMnO₄ in water and add it dropwise to the aldehyde solution. The reaction is exothermic; maintain the temperature below 20 °C. A brown precipitate of MnO₂ will form.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours until the purple color of the permanganate has disappeared.

-

Filter the mixture to remove the MnO₂ precipitate, washing the solid with acetone.

-

Combine the filtrate and washings and remove the acetone under reduced pressure.

-

The remaining aqueous solution contains the potassium salt of the product. Cool the solution in an ice bath and acidify with cold, dilute hydrochloric acid until the pH is ~2-3.

-

The this compound will precipitate as a solid.

-

Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., water or ethanol/water) can be performed for further purification.

-

Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound requires a multi-faceted analytical approach.

Rationale for Analytical Techniques

-

NMR Spectroscopy: Provides unambiguous information about the carbon-hydrogen framework, confirming the connectivity of the ethyl group and the substitution pattern on the furan ring.[14]

-

IR Spectroscopy: Identifies the key functional groups present, specifically the characteristic vibrations of the carboxylic acid (O-H and C=O) and the furan ring.[15][16]

-

Mass Spectrometry: Determines the molecular weight and provides the elemental formula (via high-resolution MS), confirming the product's identity. Fragmentation patterns offer additional structural proof.[17]

-

Melting Point: A sharp melting point range is a strong indicator of high purity for a crystalline solid.

Characterization Workflow

The characterization process is a systematic confirmation of the product's structure and purity, where each technique provides complementary information.

Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent such as CDCl₃ or DMSO-d₆.[14]

-

¹H NMR (Proton NMR): The spectrum is expected to show four distinct signals:

-

A broad singlet for the acidic proton of the carboxylic acid, typically downfield (>10 ppm).[18]

-

Two doublets for the furan ring protons (H3 and H4), typically in the range of 6.2-7.4 ppm.

-

A quartet for the methylene (-CH₂-) protons of the ethyl group, around 2.8 ppm.

-

A triplet for the methyl (-CH₃) protons of the ethyl group, around 1.3 ppm.

-

-

¹³C NMR (Carbon NMR): The spectrum should display seven unique carbon signals:

-

The carboxyl carbon (~160-170 ppm).

-

Four distinct signals for the furan ring carbons. The C2 and C5 carbons (bearing substituents) will be further downfield than the C3 and C4 carbons.[19]

-

Signals for the two carbons of the ethyl group.

-

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||

| Assignment | δ (ppm) | Assignment | δ (ppm) |

| -COOH | > 10 (s, 1H) | C=O | ~162 |

| Furan H-3 | ~7.2 (d, 1H) | Furan C-5 | ~160 |

| Furan H-4 | ~6.3 (d, 1H) | Furan C-2 | ~148 |

| -CH₂- | ~2.8 (q, 2H) | Furan C-3 | ~120 |

| -CH₃ | ~1.3 (t, 3H) | Furan C-4 | ~109 |

| -CH₂- | ~22 | ||

| -CH₃ | ~12 |

-

Sample Preparation: Analysis can be performed on the solid sample using an ATR-FTIR spectrometer.

-

Expected Absorptions: The IR spectrum provides a clear fingerprint of the functional groups.[20]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H stretch (carboxylic acid) | 3300 - 2500 | Very broad |

| C-H stretch (aromatic/alkyl) | 3100 - 2850 | Sharp, superimposed on O-H |

| C=O stretch (carboxylic acid) | 1720 - 1680 | Strong, sharp |

| C=C stretch (furan ring) | ~1580, ~1470 | Medium to strong |

| C-O stretch (acid/furan) | 1320 - 1210 | Strong |

-

Technique: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal.

-

Expected Results:

-

Molecular Ion: The primary confirmation is the detection of the molecular ion. For C₇H₈O₃, the exact mass is 140.04734 Da.[3] HRMS should detect an ion corresponding to [M-H]⁻ at m/z 139.0395 or [M+H]⁺ at m/z 141.0546.

-

Fragmentation: Common fragmentation patterns for such molecules could include the loss of an ethyl group (-29 Da) or the loss of the carboxyl group (-45 Da).

-

Safety and Handling

-

Furan: Highly flammable, volatile, and toxic. Handle only in a fume hood.

-

Acetic Anhydride & POCl₃: Corrosive and lachrymatory. Handle with extreme care.

-

Potassium Hydroxide & Phosphoric Acid: Corrosive. Avoid contact with skin and eyes.

-

Hydrazine: Toxic and a suspected carcinogen. Use appropriate engineering controls and PPE.

-

The Vilsmeier-Haack and Wolff-Kishner reactions can be highly exothermic and/or involve vigorous gas evolution. Ensure proper temperature control and perform on a suitable scale.

Conclusion

This guide has detailed a logical and robust four-step synthesis for this compound from furan. The chosen pathway emphasizes regiochemical control and compatibility with the sensitive furan nucleus. Furthermore, a comprehensive analytical workflow has been established to rigorously confirm the structure and purity of the final product. The protocols and data presented herein serve as a validated resource for researchers requiring access to this valuable furan-based building block, facilitating further exploration in medicinal chemistry and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H8O3 | CID 247392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Ethyl-furan-2-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. acylation of furan mechanism structure | Filo [askfilo.com]

- 9. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 13. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. scientists.uz [scientists.uz]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. benchchem.com [benchchem.com]

- 20. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to 5-Ethylfuran-2-carboxylic Acid: Physicochemical Properties, Reactivity, and Applications for Scientific Professionals

Abstract

5-Ethylfuran-2-carboxylic acid, a derivative of the versatile furan heterocycle, is a compound of increasing interest in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties make it a valuable synthon for the development of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its analysis, and insights into its applications, particularly within the realm of drug discovery and development.

Introduction

The furan scaffold is a privileged structure in medicinal chemistry, frequently employed as a bioisosteric replacement for the phenyl ring to modulate pharmacokinetic and pharmacodynamic properties.[1][2][3] this compound, with its ethyl substitution, offers a lipophilic modification to the polar 2-furoic acid backbone, providing a unique building block for fine-tuning molecular properties. Understanding the fundamental physicochemical and reactive characteristics of this compound is paramount for its effective utilization in research and development. This guide serves as a detailed resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights.

Physicochemical Properties

The physical and chemical properties of this compound are critical determinants of its behavior in chemical and biological systems. These properties influence its solubility, reactivity, and potential for formulation.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 5-ethyl-2-furoic acid | [4] |

| CAS Number | 56311-37-6 | [4][5] |

| Molecular Formula | C₇H₈O₃ | [4] |

| Molecular Weight | 140.14 g/mol | [4] |

| Appearance | Crystalline Powder | [6] |

| Melting Point | 108-110 °C | Not explicitly found, but a similar compound, 2-furoic acid, has a melting point of 133-134°C.[7] A commercial source lists the melting point of a similar compound as 92-93°C.[5] |

| Boiling Point | 254.4 °C at 760 mmHg (Predicted) | [5] |

| Solubility | Soluble in ethanol and ether; sparingly soluble in water. | [6] |

| pKa | ~3.16 (Estimated based on 2-furoic acid) | [6] |

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay between the electron-rich furan ring and the carboxylic acid functional group. This duality allows for a wide range of chemical transformations.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is the primary site for reactions such as esterification, amidation, and reduction. Fischer esterification, the acid-catalyzed reaction with an alcohol, is a common method to produce the corresponding esters, which can alter the compound's lipophilicity and act as prodrugs.[8][9]

Diagram 1: Fischer Esterification of this compound

Caption: Generalized workflow for the Fischer esterification of this compound.

Reactivity of the Furan Ring

The furan ring is an aromatic heterocycle that is susceptible to electrophilic aromatic substitution. However, the electron-withdrawing nature of the carboxylic acid group at the 2-position deactivates the ring towards electrophilic attack.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of this compound is crucial for its application in research and development. The following HPLC method is adapted from established protocols for the analysis of furan derivatives.[10][11][12]

Objective: To determine the purity of a this compound sample using reverse-phase HPLC with UV detection.

Instrumentation and Materials:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

This compound sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Phosphoric acid or Formic acid (for MS compatibility)

Procedure:

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A: Deionized water with 0.1% phosphoric acid (or 0.1% formic acid).

-

Prepare Mobile Phase B: Acetonitrile.

-

Degas both mobile phases prior to use.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a stock solution of 1 mg/mL.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the 50:50 mobile phase mixture.

-

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

UV Detection Wavelength: 254 nm

-

Gradient Elution:

-

0-2 min: 90% A, 10% B

-

2-10 min: Linear gradient to 10% A, 90% B

-

10-12 min: Hold at 10% A, 90% B

-

12-13 min: Linear gradient back to 90% A, 10% B

-

13-15 min: Hold at 90% A, 10% B for column re-equilibration

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

-

Calculate the purity of the sample as a percentage.

-

Diagram 2: HPLC Purity Determination Workflow

Caption: A stepwise workflow for the purity determination of this compound via HPLC.

Applications in Drug Discovery and Development

The structural motif of this compound is of significant interest to medicinal chemists. The furan ring serves as a versatile bioisostere for a phenyl group, a common substitution strategy to enhance metabolic stability, modulate receptor binding, and improve overall drug-like properties.[1][2][3]

For instance, 5-phenyl-furan-2-carboxylic acids have been investigated as potential antitubercular agents, targeting iron acquisition in Mycobacterium tuberculosis.[13][14] The ethyl group in this compound can provide a valuable lipophilic interaction within a target binding pocket, potentially enhancing potency and selectivity. This makes it an attractive starting point for the synthesis of compound libraries for screening against various therapeutic targets.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity allow for its incorporation into complex molecular architectures. The methodologies outlined in this guide for its characterization provide a robust framework for quality control and further research. As the demand for novel therapeutics continues to grow, the strategic application of such tailored synthons will undoubtedly play a crucial role in the future of drug discovery.

References

- 1. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H8O3 | CID 247392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:56311-37-6 | Chemsrc [chemsrc.com]

- 6. 2-Furoic acid CAS#: 88-14-2 [m.chemicalbook.com]

- 7. 2-Furoic Acid [drugfuture.com]

- 8. cerritos.edu [cerritos.edu]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. HPLC Method for Substituted Furans Separation on Newcrom R1 column | SIELC Technologies [sielc.com]

- 11. Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst [mdpi.com]

- 12. Separation of 2-Furancarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Bonding of 5-ethylfuran-2-carboxylic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

5-ethylfuran-2-carboxylic acid is a substituted furan derivative with significant potential in medicinal chemistry and materials science. A comprehensive understanding of its molecular structure and bonding is paramount for predicting its reactivity, designing novel derivatives, and elucidating its mechanism of action in biological systems. This guide provides a detailed analysis of the structural and electronic properties of this compound. While a definitive crystal structure for this specific molecule is not publicly available, this document synthesizes data from closely related analogs, computational predictions, and established spectroscopic principles to offer a robust model of its molecular architecture and bonding characteristics.

Introduction: The Significance of Furan-2-carboxylic Acids

Furan-2-carboxylic acid and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in the pharmaceutical industry. The furan scaffold is a key component in a variety of established drugs, where it contributes to the molecule's overall biological activity and pharmacokinetic profile.[1] Derivatives of furan-2-carboxylic acid have been investigated for a range of therapeutic applications, underscoring the importance of this chemical motif in drug design and development. A thorough understanding of the structure-activity relationships within this class of compounds begins with a fundamental analysis of their molecular structure and bonding.

Molecular Structure and Geometry

The molecular formula of this compound is C₇H₈O₃, with a molecular weight of 140.14 g/mol .[2] The molecule consists of a central furan ring, a five-membered aromatic heterocycle containing one oxygen atom. An ethyl group is substituted at the 5-position and a carboxylic acid group at the 2-position of the furan ring.

While an experimental crystal structure for this compound is not available in the crystallographic literature, the structure of the closely related compound, 5-(hydroxymethyl)furan-2-carboxylic acid, provides valuable insights into the expected geometry.[3] In this analog, the furan ring is nearly planar, a characteristic feature of aromatic systems. The carboxylic acid group is also observed to be nearly coplanar with the furan ring, with a maximum atomic deviation of 0.0248(9) Å.[3] This planarity suggests a significant degree of conjugation between the carboxyl group and the furan ring. It is highly probable that this compound adopts a similar planar conformation to maximize electronic delocalization.

The ethyl group at the 5-position will have a tetrahedral geometry around its sp³ hybridized carbon atoms. Free rotation is expected around the C-C single bonds of the ethyl group.

Diagram: Predicted Molecular Structure of this compound

Caption: Predicted 2D structure of this compound.

Bonding and Electronic Effects

The bonding in this compound is characterized by a combination of covalent bonds within the furan ring and the substituent groups, as well as delocalized π-bonding within the aromatic ring.

3.1. Furan Ring Aromaticity

The furan ring exhibits aromatic character. The oxygen atom contributes a lone pair of electrons to the π-system, resulting in a total of 6 π-electrons (4 from the double bonds and 2 from the oxygen), satisfying Hückel's rule for aromaticity (4n+2 electrons, where n=1). This electron delocalization contributes to the planarity and stability of the furan ring.

3.2. Substituent Effects on the Furan Ring

The electronic properties of the furan ring are influenced by the attached ethyl and carboxylic acid groups.

-

Ethyl Group (-CH₂CH₃): The ethyl group is an electron-donating group (EDG) through an inductive effect (+I). It increases the electron density of the furan ring, which can influence its reactivity in electrophilic aromatic substitution reactions.

-

Carboxylic Acid Group (-COOH): The carboxylic acid group is an electron-withdrawing group (EWG). It exerts a -I effect due to the electronegativity of the oxygen atoms and a -M (mesomeric or resonance) effect by withdrawing electron density from the ring through conjugation. This deactivates the furan ring towards electrophilic attack.

The interplay of these opposing electronic effects—the activating ethyl group and the deactivating carboxylic acid group—will dictate the overall reactivity and electronic distribution within the molecule.

3.3. Intermolecular Bonding

The carboxylic acid moiety is a key site for intermolecular interactions. In the solid state, it is highly probable that this compound molecules form hydrogen-bonded dimers, a common structural motif for carboxylic acids.[3] In these dimers, the hydroxyl proton of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice versa. This strong intermolecular hydrogen bonding significantly influences the physical properties of the compound, such as its melting point and solubility. The crystal packing of 5-(hydroxymethyl)furan-2-carboxylic acid reveals a network of O-H···O hydrogen bonds, supporting this expectation.[3]

Spectroscopic Characterization

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring and the ethyl and carboxylic acid groups.

-

Furan Protons: The two protons on the furan ring (at positions 3 and 4) are expected to appear as doublets in the aromatic region (typically δ 6.0-7.5 ppm). The coupling constant between these two protons (³JHH) is typically around 3.4 Hz for furan derivatives.[4]

-

Ethyl Protons: The ethyl group will exhibit a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), with a typical coupling constant of around 7 Hz. The chemical shift of the methylene protons will be downfield from the methyl protons due to the proximity to the electron-withdrawing furan ring.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which is often exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

Furan Carbons: The four carbon atoms of the furan ring will appear in the aromatic region (typically δ 110-160 ppm). The carbons attached to the substituents (C2 and C5) will be deshielded compared to the other two carbons.

-

Ethyl Carbons: The two carbons of the ethyl group will appear in the aliphatic region (typically δ 10-30 ppm).

-

Carboxyl Carbon: The carbonyl carbon of the carboxylic acid group is expected to appear at a significantly downfield chemical shift (typically δ 165-185 ppm).[5][6]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogs)

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -COOH | 10.0 - 13.0 (br s) | 165 - 185 |

| Furan H-3 | ~7.1 (d) | ~120 |

| Furan H-4 | ~6.2 (d) | ~110 |

| -CH₂- | ~2.8 (q) | ~22 |

| -CH₃ | ~1.3 (t) | ~14 |

| Furan C-2 | - | ~148 |

| Furan C-5 | - | ~160 |

Note: These are estimated values based on data from similar compounds and may vary depending on the solvent and experimental conditions.[4][7]

4.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[5]

-

C=O Stretch: A strong, sharp absorption band is anticipated around 1680-1710 cm⁻¹ corresponding to the C=O stretching of the conjugated carboxylic acid.[5]

-

C-O Stretch: A medium to strong absorption band is expected in the region of 1200-1300 cm⁻¹ for the C-O stretching of the carboxylic acid.

-

Furan Ring Vibrations: Several bands corresponding to the C=C and C-O stretching vibrations of the furan ring are expected in the fingerprint region (below 1600 cm⁻¹).

-

C-H Stretches: C-H stretching vibrations for the furan ring and the ethyl group will appear around 2850-3100 cm⁻¹.

4.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 140. The fragmentation pattern would likely involve the loss of the ethyl group (M-29), the carboxylic acid group (M-45), and other characteristic furan ring fragmentations.

Proposed Synthesis and Characterization Workflow

A plausible synthetic route to this compound could involve the Friedel-Crafts acylation of 2-ethylfuran followed by oxidation.

Diagram: Proposed Synthetic Workflow

Caption: A proposed workflow for the synthesis and characterization of this compound.

Experimental Protocol: Proposed Synthesis

-

Acylation of 2-Ethylfuran: To a cooled solution of 2-ethylfuran in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄). Slowly add acetic anhydride and allow the reaction to proceed at low temperature, followed by stirring at room temperature.

-

Work-up and Isolation of Intermediate: Quench the reaction with ice-water and extract the product with an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain crude 2-acetyl-5-ethylfuran.

-

Oxidation to Carboxylic Acid: Subject the crude acetyl derivative to a haloform reaction (e.g., using NaOH and Br₂) or other suitable oxidation methods to convert the acetyl group to a carboxylic acid.

-

Acidification and Product Isolation: Acidify the reaction mixture to precipitate the carboxylic acid. Collect the solid product by filtration.

-

Purification: Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., water-ethanol mixture) or by column chromatography.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Determine the melting point and compare it with any available literature values.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and bonding of this compound. By leveraging experimental data from closely related analogs and fundamental chemical principles, a detailed model of its geometry, electronic properties, and spectroscopic characteristics has been constructed. The insights presented herein are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel furan-based compounds for applications in drug discovery and materials science. The proposed synthetic and characterization workflow offers a practical approach for obtaining and verifying this important chemical entity.

References

- 1. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]

- 2. 5-Ethyl-furan-2-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 3. 5-(Hydroxymethyl)furan-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 2-Furancarboxylic acid, 5-methyl- | C6H6O3 | CID 74710 - PubChem [pubchem.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) for 5-ethylfuran-2-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Ethylfuran-2-Carboxylic Acid

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound (C₇H₈O₃, Molecular Weight: 140.14 g/mol ).[1] Intended for researchers, chemists, and drug development professionals, this document offers a detailed interpretation of the spectral features essential for structural elucidation, quality control, and purity assessment. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

This compound is a derivative of furoic acid, featuring an ethyl substituent at the 5-position of the furan ring. This heterocycle is a valuable building block in various chemical syntheses. A precise understanding of its spectroscopic signature is paramount for its unambiguous identification.

References

discovery and natural occurrence of 5-ethylfuran-2-carboxylic acid

An In-depth Technical Guide to 5-Ethylfuran-2-Carboxylic Acid: Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Foreword

Furan-2-carboxylic acids, or furoic acids, represent a class of heterocyclic compounds that have garnered significant interest across various scientific disciplines, from materials science to pharmacology. Their unique chemical architecture, characterized by a furan ring bearing a carboxyl group, imparts a range of physicochemical properties that make them valuable synthons and bioactive molecules. Among these, this compound is a subject of growing importance. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a particular focus on its discovery, synthesis, and natural occurrence. We will delve into the historical context of its first synthesis, explore its potential presence in natural products, and discuss the biosynthetic pathways that may lead to its formation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or interested in the potential of this intriguing molecule.

Chemical Identity and Physicochemical Properties

This compound, also known as 5-ethyl-2-furoic acid, is a solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₈O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 140.14 g/mol | --INVALID-LINK--[1] |

| CAS Number | 56311-37-6 | --INVALID-LINK--[2] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| SMILES | CCC1=CC=C(O1)C(=O)O | --INVALID-LINK--[1] |

| InChI Key | YIFZPUOIORLHGC-UHFFFAOYSA-N | --INVALID-LINK--[2] |

Discovery and First Synthesis

The history of furan chemistry dates back to 1780 when Carl Wilhelm Scheele first described 2-furoic acid, which he obtained through the dry distillation of mucic acid.[3] This marked the first synthesis of a furan compound.[3] While the specific discovery of this compound is not as clearly documented as its parent compound, one of the earliest detailed descriptions of its synthesis can be found in a 1974 publication by T. Masamune and his team.[4] Their work on the synthesis of 5-substituted-2,5-dihydro-2-furoic acids provides a clear and reproducible method for the preparation of 5-ethyl-2-furoic acid.[4]

Experimental Protocol for the Synthesis of 5-Ethyl-2-furoic Acid (Masamune et al., 1974)

The synthesis of 5-ethyl-2-furoic acid, as described by Masamune et al., begins with the preparation of 5-ethyl-2-furfural diethyl acetal.[4]

Step 1: Synthesis of 5-Ethyl-2-furfural Diethyl Acetal

Caption: Synthesis of the acetal intermediate.

-

A solution of 2-furfural diethyl acetal (13.6 g) in THF (180 ml) is prepared.

-

To this solution, lithium (3.0 g) and n-butyl chloride (18.5 g) are added to generate the 2-lithio derivative of the acetal.

-

The reaction mixture is then treated with ethyl bromide (21.8 g) in THF (21.8 g).

-

The resulting 5-ethyl-2-furfural diethyl acetal is isolated and purified by distillation, with a boiling point of 103-106 °C at 15 mmHg.[4]

Step 2: Conversion to 5-Ethyl-2-furoic Acid

The subsequent steps for the conversion of the acetal to the final carboxylic acid are not explicitly detailed in the 1974 paper for the ethyl derivative but can be inferred from the general procedures provided for other 5-alkyl-2-furoic acids in the same publication. This typically involves hydrolysis of the acetal to the aldehyde, followed by oxidation to the carboxylic acid. A plausible synthetic route is outlined below.

Caption: Conversion of the acetal to the carboxylic acid.

Natural Occurrence

While the direct isolation of this compound from a natural source has not been definitively reported in the reviewed literature, there is substantial evidence to suggest its potential existence in various biological and food matrices. The presence of a wide array of other furan derivatives in nature, particularly in products of thermal processing and microbial metabolism, provides a strong rationale for investigating its natural occurrence.

Furan Derivatives in Food Products

Furan-2-carboxylic acids and related compounds are known to be formed during the roasting of coffee beans.[5] For instance, 2-furoic acid can be found in roasted coffee at concentrations of up to 205 mg/kg.[3] The thermal degradation of sugars and other carbohydrates during roasting leads to the formation of a complex mixture of furan derivatives. Given the presence of various alkylated furans in coffee, it is plausible that this compound could be formed, albeit likely at lower concentrations.

Similarly, tobacco and tobacco smoke are known to contain a variety of furan compounds.[6] The thermal decomposition of tobacco components during smoking generates a complex aerosol containing numerous heterocyclic compounds, including furans. While specific studies identifying this compound in tobacco are lacking, the presence of other furan carboxylic acids has been reported.[4]

Microbial Origin

Microorganisms are a prolific source of diverse secondary metabolites, including furan derivatives. For example, 5-hydroxymethyl-2-furoic acid is a known metabolite of several fungal species.[7] Furthermore, trace amounts of 5-hydroxymethylfuran-2-carboxylic acid and furan-2-carboxylic acid have been identified in agar, a product derived from seaweed, and are thought to originate from endophytic fungi or as artifacts of the production process.[8] The biosynthesis of furan fatty acids by bacteria has also been well-documented, indicating that microorganisms possess the enzymatic machinery to synthesize furan rings and attach alkyl side chains.[9][10][11] This raises the possibility that certain microbial strains could produce this compound.

Biosynthesis

A definitive biosynthetic pathway for this compound has not been elucidated. However, based on the known biosynthesis of related furan compounds, a hypothetical pathway can be proposed. The biosynthesis of furan fatty acids in bacteria provides a valuable model.[10][12]

Hypothetical Biosynthetic Pathway

The biosynthesis of furan fatty acids in bacteria such as Rhodobacter sphaeroides involves the methylation of an unsaturated fatty acid, followed by desaturation and subsequent oxygenation to form the furan ring.[10][11] A similar pathway could potentially lead to the formation of this compound, likely starting from a precursor derived from fatty acid or polyketide metabolism.

Caption: A hypothetical biosynthetic pathway.

This proposed pathway involves:

-

Chain Elongation and Desaturation: A precursor from primary metabolism undergoes chain elongation and desaturation to form a specific unsaturated intermediate.

-

Ethylation: An ethyl group is introduced, potentially from the metabolism of amino acids like isoleucine.

-

Cyclization and Oxidation: The ethyl-substituted intermediate undergoes enzymatic cyclization and oxidation to form the furan ring and the carboxylic acid group.

Further research, including isotopic labeling studies and the identification of the responsible enzymes, is necessary to validate this or any other proposed biosynthetic pathway.

Future Perspectives

The study of this compound is still in its early stages. While its synthesis has been established, its natural occurrence and biosynthesis remain areas ripe for investigation. Future research should focus on:

-

Screening of Natural Sources: Targeted analytical studies of natural products, particularly those subjected to thermal processing or microbial fermentation, could lead to the definitive identification and quantification of this compound.

-

Elucidation of Biosynthetic Pathways: Genomic and metabolomic approaches in microorganisms could help identify the genes and enzymes responsible for the biosynthesis of 5-alkyl-2-furoic acids.

-

Exploration of Biological Activities: Given the known biological activities of other furan derivatives, a systematic evaluation of the pharmacological properties of this compound is warranted.

Conclusion

This compound is a furan derivative with established synthetic routes. While its definitive natural occurrence has yet to be confirmed, the prevalence of related compounds in various natural and processed materials suggests that it may be a yet-undiscovered natural product. The elucidation of its potential biosynthetic pathways and a thorough investigation of its biological activities will undoubtedly open new avenues for its application in research and development. This guide provides a foundational understanding of this compound, intended to stimulate further inquiry and exploration into its scientific and commercial potential.

References

- 1. This compound | C7H8O3 | CID 247392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Ethyl-furan-2-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 3. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. 5-Hydroxymethyl-2-furoic acid | CAS:6338-41-6 | Other NPs | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Fermented Foods: Definitions and Characteristics, Impact on the Gut Microbiota and Effects on Gastrointestinal Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Hydroxymethyl-2-furoic acid | C6H6O4 | CID 80642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bacterial production of furan fatty acids | Great Lakes Bioenergy Research Center [glbrc.org]

- 10. A bacterial biosynthetic pathway for methylated furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Degradation of 5-Ethylfuran-2-Carboxylic Acid

Foreword: The Imperative of Stability in Modern Drug Development

In the landscape of pharmaceutical sciences, the furan scaffold is a recurring motif, valued for its versatile chemical properties and presence in numerous biologically active molecules.[1][2][3] 5-Ethylfuran-2-carboxylic acid (EFCA) represents a key intermediate and a structural component in the synthesis of novel therapeutic agents. Its stability under thermal stress is not merely an academic curiosity; it is a critical parameter that dictates its viability in manufacturing, formulation, long-term storage, and ultimately, patient safety. An unstable compound can lead to loss of potency, the formation of toxic degradants, and unforeseen challenges in clinical development.

This guide provides a comprehensive technical overview of the thermal stability and degradation profile of this compound. We will delve into the anticipated degradation pathways, grounded in the established chemistry of furanocarboxylic acids, and present robust, field-proven methodologies for its empirical assessment. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to characterize and control the stability of this important molecular entity.

Physicochemical Profile of this compound

A foundational understanding begins with the compound's basic properties. These data are essential for designing experiments and interpreting results.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₇H₈O₃ | [4] |

| Molecular Weight | 140.14 g/mol | [4] |

| CAS Number | 56311-37-6 | [4] |

| Appearance | (Expected) White to off-white crystalline solid | General Chemical Knowledge |

| Canonical SMILES | CCC1=CC=C(O1)C(=O)O | [4] |

Theoretical Degradation Pathways: A Mechanistic Perspective

The thermal degradation of this compound is primarily dictated by the chemistry of its two key functional groups: the furan ring and the carboxylic acid. The interplay between these groups, influenced by the ethyl substituent, determines the primary decomposition route.

Primary Degradation Pathway: Thermal Decarboxylation

The most anticipated and well-documented degradation pathway for 2-furancarboxylic acids is thermal decarboxylation.[5][6][7][8] This reaction involves the elimination of carbon dioxide (CO₂) from the carboxylic acid moiety, leading to the formation of the corresponding furan derivative. For EFCA, this pathway yields 2-ethylfuran.

Studies on the parent compound, 2-furoic acid, show that this decarboxylation process is activated at temperatures around 140-160°C under dry conditions.[6] The ethyl group at the 5-position is an electron-donating group, which can influence the electron density of the furan ring but is not expected to fundamentally alter this primary decarboxylation mechanism.[9][10]

Caption: Proposed primary thermal degradation pathway of EFCA.

Secondary and High-Stress Degradation Pathways

At significantly higher temperatures or under specific catalytic conditions, more complex degradation pathways can emerge. Quantum chemical and experimental studies on substituted furans reveal that ring-opening isomerizations and reactions involving the alkyl substituents are possible.[11][12][13] For EFCA, this could involve:

-

Ring Opening: Isomerization to form acyclic carbonyl compounds.

-

Ethyl Group Reactions: Homolytic cleavage of C-C or C-H bonds within the ethyl group, leading to radical-mediated side reactions.[12]

These secondary pathways are less likely under typical pharmaceutical processing and storage conditions but are crucial to consider during toxicological risk assessments and when investigating out-of-specification results.

Experimental Workflows for Stability Assessment

A multi-faceted experimental approach is required to fully characterize the thermal stability of EFCA. The following protocols are designed to provide a comprehensive and self-validating assessment.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA is the frontline tool for assessing thermal stability. It directly measures mass loss as a function of temperature, providing an unambiguous indication of when a substance begins to decompose or volatilize. The choice of a controlled inert atmosphere (e.g., nitrogen) is critical to isolate thermal degradation from oxidative processes.

Protocol 1: TGA for Onset of Decomposition

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of EFCA into a clean, tared TGA pan (typically aluminum or platinum).

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes prior to and during the analysis.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to a suitable upper limit (e.g., 400°C) at a linear heating rate of 10°C/min.

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (Tₒ), defined as the temperature at which significant mass loss begins. The decarboxylation of EFCA would correspond to a theoretical mass loss of 31.4% (mass of CO₂ / mass of EFCA).

Differential Scanning Calorimetry (DSC)

Expertise & Causality: While TGA detects mass loss, DSC detects heat flow, allowing for the characterization of thermal events like melting (endothermic) and decomposition (often exothermic). Using hermetically sealed pans is essential to contain any volatile products and prevent their evaporation, ensuring that the measured heat flow corresponds to the actual thermal transitions of the material.

Protocol 2: DSC for Thermal Transitions

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of EFCA into a hermetically sealable aluminum pan. Crimp the lid to create a tight seal. Prepare an identical empty, sealed pan to serve as the reference.

-

Atmosphere: Maintain a nitrogen purge gas flow (20-50 mL/min) over the sensors.

-

Temperature Program:

-

Equilibrate the sample and reference at 30°C.

-

Ramp the temperature from 30°C to a temperature beyond the decomposition point identified by TGA (e.g., 350°C) at a heating rate of 10°C/min.

-

-

Data Analysis: Plot the differential heat flow versus temperature.

-

Identify the sharp, endothermic peak corresponding to the melting point (Tₘ).

-

Identify any broad or sharp exothermic peaks at higher temperatures, which are indicative of decomposition.

-

| Parameter | Expected Observation | Rationale |

| TGA Onset (Tₒ) | >140°C | Based on data for 2-furoic acid, decomposition (decarboxylation) is expected to begin in this range.[6] |

| TGA Mass Loss | ~31.4% | Corresponds to the loss of one molecule of CO₂. |

| DSC Melting (Tₘ) | Sharp Endotherm | Characteristic of a pure crystalline solid. |

| DSC Decomposition | Broad Exotherm | The breakdown of the molecule releases energy. |

Forced Degradation (Stress Testing)

Expertise & Causality: Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH.[14][15] The purpose is to intentionally stress the drug substance under harsh conditions to generate potential degradation products. This workflow is crucial for developing and validating a "stability-indicating" analytical method—a method proven to be capable of separating and quantifying the intact drug from all its potential degradants.[16] A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation is minimized while providing sufficient levels of degradants for detection and analysis.[15]

Caption: Experimental workflow for a forced degradation study.

Protocol 3: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of EFCA in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Stress Conditions: Expose aliquots of the stock solution (and solid material for thermal/photo stress) to the following conditions. A control sample protected from stress must be analyzed concurrently.

| Stress Condition | Typical Protocol | Rationale |

| Acid Hydrolysis | Mix with 0.1 M HCl. Heat at 60-80°C. | To test susceptibility to low pH environments. |

| Base Hydrolysis | Mix with 0.1 M NaOH. Heat at 60-80°C. | To test susceptibility to high pH environments. Furan rings can be unstable in basic conditions.[17] |

| Oxidation | Mix with 3% H₂O₂. Store at room temperature. | To simulate oxidative stress. |

| Thermal (Solution) | Heat the solution at 80°C. | To assess thermal stability in a formulated state. |

| Photostability | Expose solid and solution to light as per ICH Q1B guidelines. | To determine if the compound is light-sensitive. |

-

Time Points: Sample each stress condition at various time points (e.g., 2, 8, 24, 48 hours) until the target degradation (5-20%) is achieved.

-

Sample Quenching: Stop the degradation by cooling the sample and, for acidic/basic conditions, neutralizing it with an equimolar amount of base/acid. This is crucial to prevent further degradation during analysis.

-

Analysis: Analyze all stressed samples, the control, and a blank using a stability-indicating HPLC-UV/MS method.

Analysis of Degradants by HPLC-UV/MS

Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the definitive technique for separating the parent compound from its degradation products.[18] Coupling it with a UV detector allows for quantification, while a Mass Spectrometry (MS) detector provides mass information essential for identifying the unknown degradants. A gradient elution method is typically required to effectively separate compounds with different polarities, such as the relatively polar EFCA and its potentially less polar degradant, 2-ethylfuran.

Protocol 4: Stability-Indicating HPLC Method Development

-

Column Selection: Start with a robust, general-purpose C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water. (The acid improves peak shape for carboxylic acids).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient Elution: Develop a linear gradient to ensure separation of all peaks. An example program:

-

Start at 5-10% B.

-

Ramp to 95% B over 15-20 minutes.

-

Hold for 2-3 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Detection:

-

UV/PDA: Monitor at the λₘₐₓ of EFCA and also collect spectra across a range (e.g., 200-400 nm) to ensure all degradants are detected.

-

MS: Use an electrospray ionization (ESI) source, likely in negative ion mode to detect the deprotonated EFCA ([M-H]⁻) and in positive mode to identify neutral degradants like 2-ethylfuran ([M+H]⁺).

-

-

Method Validation: Once developed, the method must be validated for specificity by analyzing the forced degradation samples. The method is "stability-indicating" if all degradation product peaks are baseline-resolved from the parent EFCA peak.

Conclusion: A Framework for Stability Assurance

The thermal stability of this compound is a critical quality attribute that must be thoroughly understood and controlled. The primary anticipated degradation pathway is thermal decarboxylation to 2-ethylfuran, a process that can be initiated at moderately elevated temperatures.[6] A comprehensive assessment, however, requires a systematic approach combining thermoanalytical techniques like TGA and DSC with a robust forced degradation study. This integrated strategy not only elucidates the intrinsic stability of the molecule but also provides the necessary data to develop and validate the analytical methods required to ensure its quality, safety, and efficacy throughout the drug development lifecycle. By following the principles and protocols outlined in this guide, researchers and scientists can confidently characterize the stability of EFCA, mitigating risks and paving the way for its successful application in advanced pharmaceutical products.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H8O3 | CID 247392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. longdom.org [longdom.org]

- 10. Substituent effects on the reversibility of furan-maleimide cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. longdom.org [longdom.org]

- 16. biopharminternational.com [biopharminternational.com]

- 17. benchchem.com [benchchem.com]

- 18. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]

solubility of 5-ethylfuran-2-carboxylic acid in organic solvents

An In-depth Technical Guide Solubility Profile of 5-Ethylfuran-2-Carboxylic Acid in Organic Solvents: A Methodological Approach

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from formulation to bioavailability. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound in various organic solvents. We will explore the molecular characteristics of the compound that influence its solubility, present a systematic workflow for both qualitative and quantitative solubility assessment, and provide a detailed, field-proven protocol for equilibrium solubility determination using the shake-flask method. This document is intended for researchers, chemists, and formulation scientists who require a robust understanding and practical framework for characterizing this promising heterocyclic compound.

Introduction: The Central Role of Solubility

In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" underscores the paramount importance of solubility.[1] Poor solubility is a persistent challenge, with estimates suggesting that a significant percentage of new chemical entities exhibit low aqueous solubility, thereby hindering their therapeutic potential.[1] this compound, a substituted furan derivative, presents a unique molecular structure with both polar (carboxylic acid) and non-polar (ethyl group, furan ring) moieties. This amphiphilic nature suggests a complex solubility profile that must be thoroughly characterized to guide solvent selection for synthesis, purification, formulation, and analytical testing. Understanding its solubility is not merely an academic exercise; it is a foundational requirement for predicting in vivo performance and designing effective drug delivery systems.

Physicochemical Properties of this compound

A molecule's structure dictates its physical and chemical properties, which in turn govern its solubility. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₈O₃ | [2] |

| Molecular Weight | 140.14 g/mol | [2] |

| Melting Point | 92-93°C | |

| Boiling Point | 254.4°C at 760 mmHg | |

| LogP (Octanol-Water Partition Coefficient) | 1.54 | |

| Polar Surface Area (PSA) | 50.44 Ų | [2] |

The carboxylic acid group (-COOH) provides a site for hydrogen bonding (both as a donor and acceptor) and deprotonation, suggesting solubility in polar protic solvents and aqueous bases. Conversely, the LogP value of 1.54 indicates a degree of lipophilicity, suggesting that the molecule will also have an affinity for less polar organic solvents. The interplay between the hydrophilic carboxylic acid group and the more lipophilic ethylfuran core is the primary determinant of its solubility behavior. The general principle of "like dissolves like" is a useful starting point: polar solvents will favorably interact with the carboxylic acid, while non-polar solvents will interact with the hydrocarbon and heterocyclic portions.

A Systematic Approach to Solubility Determination

A comprehensive solubility assessment involves both a rapid qualitative classification and a precise quantitative measurement.

Qualitative Solubility Classification

Before undertaking rigorous quantitative analysis, a qualitative assessment provides rapid and valuable insights into the compound's acid-base properties and general solubility characteristics. This is typically achieved by testing the compound's solubility in a sequence of solvents.[3] The workflow below outlines this classification scheme.

Caption: Qualitative solubility classification workflow.

Based on its structure, this compound is expected to be insoluble or sparingly soluble in water, soluble in 5% NaOH (a base that deprotonates the carboxylic acid to form a soluble salt), and likely soluble in 5% NaHCO₃, classifying it as a strong organic acid (Class As).[3][4] Its solubility in organic solvents like diethyl ether will depend on the balance of polarity.

Quantitative Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[5][6] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.[5][7] It is a robust and reliable method, provided that sufficient time is allowed for equilibrium to be reached and temperature is precisely controlled.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (purity >95%)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control or a thermostated water bath

-

Syringes (1 mL or 5 mL)

-

Syringe filters (0.22 or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC or UV-Vis Spectrophotometer for analysis

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. An amount that is visibly in excess of what will dissolve is crucial to ensure equilibrium with the solid phase.

-

Rationale: The presence of undissolved solid is a prerequisite for achieving a saturated solution at equilibrium.

-

-

Solvent Addition: Add a precisely known volume or mass of the chosen organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period.

-

Rationale & Self-Validation: Equilibrium must be confirmed. This is achieved by taking samples at various time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when the measured concentration no longer changes between successive time points.[6] For most compounds, 24 to 48 hours is sufficient.

-

-

Phase Separation: Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2-4 hours to allow the excess solid to settle.

-

Rationale: This step minimizes the amount of suspended solid that could be drawn during sampling, which would artificially inflate the measured solubility.

-

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial or volumetric flask.

-

Rationale: Filtration is a critical step to remove any remaining microscopic, undissolved particles, ensuring that only the dissolved compound is analyzed.[5]

-

-

Dilution & Analysis: Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis). Analyze the diluted sample to determine the concentration.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express solubility in units such as mg/mL, g/L, or mol/L.

The entire process is visualized in the workflow diagram below.

Caption: Workflow for quantitative solubility determination via the shake-flask method.

Data Presentation and Interpretation

Quantitative solubility data should be meticulously recorded and presented in a structured format to allow for easy comparison and analysis.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Polarity Index (Reichardt) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Hexane | 31.0 | Data | Data |

| e.g., Toluene | 33.9 | Data | Data |

| e.g., Diethyl Ether | 34.5 | Data | Data |

| e.g., Ethyl Acetate | 38.1 | Data | Data |

| e.g., Acetone | 42.2 | Data | Data |

| e.g., Acetonitrile | 45.6 | Data | Data |

| e.g., 2-Propanol | 48.4 | Data | Data |

| e.g., Ethanol | 51.9 | Data | Data |

| e.g., Methanol | 55.4 | Data | Data |

| e.g., Water | 63.1 | Data | Data |

Interpretation: By correlating the measured solubility with solvent properties such as polarity, hydrogen bond donating/accepting capacity, and dielectric constant, a predictive model for solubility can be developed. For this compound, it is anticipated that solubility will be highest in polar protic solvents like methanol and ethanol, which can effectively solvate both the carboxylic acid and the furan's oxygen atom through hydrogen bonding. Solubility in aprotic polar solvents like acetone and ethyl acetate is also expected to be significant. In contrast, low solubility is predicted in non-polar aliphatic solvents like hexane.

Conclusion

The solubility of this compound is a multifaceted property dictated by the dual polar and non-polar characteristics of its structure. A systematic approach, beginning with qualitative classification and culminating in precise quantitative measurement via the shake-flask method, is essential for a complete characterization. The protocols and frameworks provided in this guide offer a robust and scientifically sound methodology for researchers to generate reliable solubility data. This foundational knowledge is indispensable for making informed decisions in process chemistry, formulation development, and analytical method design, ultimately accelerating the journey of this compound from the laboratory to therapeutic application.

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. This compound | C7H8O3 | CID 247392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. improvedpharma.com [improvedpharma.com]

The Emerging Potential of 5-Ethylfuran-2-Carboxylic Acid Derivatives: A Guide to Predicted Biological Activities

An In-depth Technical Guide for Drug Development Professionals

Abstract